molecular formula C8H15N3O B8760638 1-Ethyl-3-[(ethyloxy)methyl]-1H-pyrazol-5-amine

1-Ethyl-3-[(ethyloxy)methyl]-1H-pyrazol-5-amine

Cat. No.: B8760638
M. Wt: 169.22 g/mol
InChI Key: GUQIBZZCRUXCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-[(ethyloxy)methyl]-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C8H15N3O and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

5-(ethoxymethyl)-2-ethylpyrazol-3-amine

InChI

InChI=1S/C8H15N3O/c1-3-11-8(9)5-7(10-11)6-12-4-2/h5H,3-4,6,9H2,1-2H3

InChI Key

GUQIBZZCRUXCRX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)COCC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 25 mL round bottom was added 4-(ethyloxy)-3-oxobutanenitrile (550 mg, 4.33 mmol), ethyl hydrazine oxalate (641 mg, 4.33 mmol), and HCl (2.163 mL, 4.33 mmol) in ethanol (10 mL). The reaction mixture was stirred at the room temperature overnight. The reaction mixture was then evaporated, and partitioned between 20 mL of ethyl acetate and 20 mL of 1 M Na2CO3. The organic layer was washed with brine, filtered and evaporated. 1-Ethyl-3-[(ethyloxy)methyl]-1H-pyrazol-5-amine (420 mg, 2.234 mmol, 51.6% yield) was isolated as yellow oil. The product was used in the next step without further purification. LCMS (M+H)+=170.1 (M+H); 1H NMR (400 MHz, DMSO-d6) ppm 1.08 (t, J=6.95 Hz, 3 H) 1.19 (t, J=7.07 Hz, 3 H) 3.37-3.43 (m, 2 H) 3.81 (q, J=7.24 Hz, 2 H) 4.15 (s, 2 H) 5.09 (s, 2 H) 5.22 (s, 1 H).
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
641 mg
Type
reactant
Reaction Step One
Name
Quantity
2.163 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.